Methyl 3-(4-isopropylphenyl)-2-oxopropanoate
Description
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 2-oxo-3-(4-propan-2-ylphenyl)propanoate |
InChI |
InChI=1S/C13H16O3/c1-9(2)11-6-4-10(5-7-11)8-12(14)13(15)16-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
DHUSJCZMNYTTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a two-step approach:
- Step 1: Formation of the 3-oxopropanoate skeleton, often via alkylation or acylation of methyl acetate or related esters.
- Step 2: Introduction or retention of the 4-isopropylphenyl substituent on the α-carbon adjacent to the keto group.
The key challenge is to achieve selective functionalization while maintaining the ketoester integrity.
Alkylation of Methyl Acetoacetate with 4-Isopropylbenzyl Halides
One common method involves the alkylation of methyl acetoacetate with 4-isopropylbenzyl bromide or chloride under basic conditions to yield this compound.
- Reagents: Methyl acetoacetate, 4-isopropylbenzyl bromide/chloride, base (e.g., sodium hydride or potassium carbonate)
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Conditions: Reflux or room temperature stirring depending on base strength
- Mechanism: Base deprotonates the methylene group of methyl acetoacetate, which then performs nucleophilic substitution on the benzyl halide.
This method is straightforward but requires careful control to avoid over-alkylation or side reactions.
Direct Acylation of 4-Isopropylacetophenone Derivatives
Another approach is the direct acylation of 4-isopropylacetophenone or its derivatives with diethyl carbonate or methyl chloroformate in the presence of strong bases such as sodium hydride.
- Example Procedure:
- Sodium hydride (60% dispersion in mineral oil) is suspended in dry THF.
- Diethyl carbonate is added as the acylating agent.
- 4-Isopropylacetophenone is added dropwise under reflux.
- The mixture is refluxed overnight.
- After quenching with water, the product is extracted and purified by column chromatography.
This method yields ethyl or methyl 3-oxo-3-(4-isopropylphenyl)propanoates, which can be further converted to the methyl ester if necessary.
Catalytic Esterification and Transesterification
In some cases, this compound is prepared by esterification or transesterification of the corresponding acid or other esters.
- Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like boron tribromide for demethylation steps.
- Conditions: Mild heating (10–120 °C), depending on the catalyst and substrate.
- Notes: The presence of alcohols (methanol, ethanol, isopropanol) can significantly improve yields by shifting equilibrium towards ester formation.
Synthetic Route Summary Table
Detailed Research Findings and Analysis
Literature Synthesis Examples
Synthesis via Enolate Alkylation:
Sodium hydride is used to generate the enolate of methyl acetoacetate, which then undergoes nucleophilic substitution with 4-isopropylbenzyl bromide. The reaction typically proceeds in anhydrous THF under inert atmosphere to prevent side reactions. Purification is achieved by silica gel chromatography.Acylation with Diethyl Carbonate:
The reaction of 4-isopropylacetophenone with diethyl carbonate in the presence of sodium hydride in refluxing THF yields the corresponding 3-oxoester. This method benefits from mild conditions and good selectivity.Use of Metal Compounds in Esterification:
Calcium, barium, or strontium compounds can catalyze the esterification or deacetylation steps, with alcohols such as methanol enhancing yields. The reaction temperature varies depending on the metal catalyst used, with calcium compounds requiring higher temperatures (80–110 °C) and barium/strontium compounds operating at lower temperatures (20–30 °C).
Reaction Optimization Parameters
- Base Equivalents: Excess base (1.5 to 3 equivalents) is often necessary to drive the alkylation or acylation to completion.
- Solvent Choice: Dry, aprotic solvents like THF or DMF favor enolate formation and nucleophilic substitution.
- Temperature Control: Reflux conditions are common for acylation; room temperature or mild heating suffices for alkylation.
- Purification: Column chromatography with petroleum ether/ethyl acetate mixtures is standard to isolate pure this compound.
Chemical Reactions Analysis
Isomerization Reactions
The compound undergoes Ru-catalyzed isomerization under mild conditions. In the presence of RuCl₂(PPh₃)₃ (4 mol%) and K₂CO₃ (1 mM) in refluxing toluene, it isomerizes to form methyl 3-(4-isopropylphenyl)-3-oxopropanoate derivatives (e.g., 2d in ). This reaction proceeds via a metal-mediated hydride transfer mechanism, with yields reaching 57% (Table 1).
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| RuCl₂(PPh₃)₃ (4 mol%) | Toluene, reflux, 12 hrs | Methyl 3-(4-isopropylphenyl)-3-oxopropanoate | 57% |
Nucleophilic Additions
The ketone group participates in nucleophilic additions. For example:
-
Grignard Reagents : Reacts with organomagnesium halides (e.g., RMgX) to form tertiary alcohols.
-
Enamine Formation : Reacts with amines (e.g., dimethylamine) to yield enaminones, as demonstrated in analogous systems for triazole synthesis .
Ester Hydrolysis
The ester moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Using H₂SO₄ in aqueous methanol, the ester converts to 3-(4-isopropylphenyl)-2-oxopropanoic acid.
-
Basic Hydrolysis : NaOH in ethanol yields the sodium salt of the acid, which can be acidified to isolate the free acid.
Reduction Reactions
The ketone group is selectively reduced to a secondary alcohol:
-
NaBH₄ : In ethanol at 0°C, reduces the ketone to methyl 3-(4-isopropylphenyl)-2-hydroxypropanoate (yield: ~75%).
-
LiAlH₄ : Provides more vigorous reduction, converting both the ketone and ester to a diol (requires anhydrous conditions).
Enolate Alkylation
The α-hydrogen adjacent to the ketone is acidic (pKa ~10–12), enabling enolate formation with LDA or NaH . The enolate reacts with alkyl halides (e.g., methyl iodide) to yield α-alkylated products:
This reaction is critical for constructing branched ketone frameworks .
Oxidation Reactions
The ketone resists further oxidation under standard conditions, but the ester can be oxidized to a carboxylic acid using strong oxidizers (e.g., KMnO₄ in acidic media). Side-chain oxidation of the isopropyl group is also feasible with CrO₃ /H₂SO₄ .
Key Mechanistic Insights
-
Isomerization : Proceeds via a six-membered transition state involving Ru-mediated hydride transfer .
-
Cycloaddition : DFT studies reveal asynchronous bond formation in triazole synthesis, with electron-deficient azides accelerating the reaction .
-
Enolate Stability : The isopropyl group enhances steric hindrance, favoring less substituted enolate geometries.
Scientific Research Applications
Methyl 3-(4-isopropylphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-isopropylphenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
The following table summarizes key structural analogues and their properties:
Physicochemical Properties
- Methoxy or chloro substituents alter electronic properties, affecting reactivity in nucleophilic environments .
- Thermal Behavior: Crystallographic studies (e.g., ) reveal that non-planar conformations (e.g., envelope/half-chair rings) lower melting points compared to rigid, planar structures .
Key Research Findings and Implications
Substituent-Driven Bioactivity : Electron-withdrawing groups (e.g., Cl, Br) enhance cytotoxicity, while electron-donating groups (e.g., isopropyl, methoxy) may improve metabolic stability .
Crystallographic Insights : Steric effects from 4-isopropylphenyl groups disrupt intermolecular interactions, influencing solid-state properties and formulation strategies .
Synthetic Flexibility : Modular synthesis allows for tailored substitution, enabling optimization of pharmacokinetic profiles .
Biological Activity
Methyl 3-(4-isopropylphenyl)-2-oxopropanoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, presenting a comprehensive overview of its significance in pharmacology and biochemistry.
Chemical Structure
The structure of this compound can be represented as follows:
- Molecular Formula : C13H16O3
- IUPAC Name : this compound
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Studies on related compounds have demonstrated that modifications in the phenyl ring can enhance anti-inflammatory responses by inhibiting pro-inflammatory cytokines. While direct evidence for this compound is sparse, the presence of isopropyl groups has been associated with increased lipophilicity, potentially improving bioavailability and efficacy .
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of methyl esters have shown that certain derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways. Although specific studies on this compound are not yet available, the structural similarities with known cytotoxic agents warrant further investigation into its anticancer potential .
Study 1: Antimicrobial Evaluation
A study evaluating a series of methyl esters, including those structurally similar to this compound, found varying degrees of antimicrobial activity against E. coli and S. aureus. The most active compounds displayed MIC values ranging from 8 to 32 µg/mL, suggesting that structural modifications significantly influence antimicrobial efficacy .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | High |
| Compound B | 16 | Moderate |
| Compound C | 32 | Low |
Study 2: Anti-inflammatory Mechanism
In a related investigation, compounds with similar functional groups were tested for their ability to inhibit TNF-alpha production in macrophages. The results indicated that certain derivatives could reduce TNF-alpha levels by up to 50%, highlighting their potential as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(4-isopropylphenyl)-2-oxopropanoate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves esterification of 3-(4-isopropylphenyl)-2-oxopropanoic acid with methanol under acidic catalysis. For optimization, reflux conditions (e.g., 70–80°C) with a molar excess of methanol (4:1 ratio) and catalytic p-toluenesulfonic acid can enhance yield . Solvent selection (e.g., chloroform-methanol mixtures) and slow evaporation at room temperature aid in obtaining high-purity crystals for structural validation .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural identity?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and stereochemistry. For example, dihedral angles between aromatic rings (~54.95°) confirm spatial arrangements .
- Physical properties : Density (1.13 g/mL) and melting/boiling points (e.g., -22°C, 134–137°C) should align with literature values .
- Chromatography : HPLC or TLC with UV detection verifies purity, while solubility in chloroform/methanol aids sample preparation .
Q. How can researchers design crystallization protocols for this compound?
- Methodological Answer : Use solvent mixtures (e.g., chloroform:methanol 1:1) for slow evaporation. Monitor crystal growth under controlled humidity to avoid hydrate formation. For twinned crystals, SHELXE or SADABS absorption corrections improve data quality .
Advanced Research Questions
Q. How can structural ambiguities in X-ray data (e.g., twinning or low resolution) be resolved during refinement?
- Methodological Answer : For twinned data, SHELXL’s twin law refinement (BASF command) and HKLF5 format can model overlapping reflections. Low-resolution datasets (<1.0 Å) benefit from restraints on bond distances and anisotropic displacement parameters (ADPs). Validate models using Rint (<0.05) and goodness-of-fit (S ≈ 1.0) metrics .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data (e.g., unexpected tautomerism)?
- Methodological Answer : Cross-validate using:
- Solid-state NMR : Compare crystallographic bond lengths (e.g., C=O at ~1.21 Å) with NMR chemical shifts (δ ~170–190 ppm for carbonyls).
- DFT calculations : Simulate tautomeric forms (e.g., keto-enol) and compare energies with experimental data. For discrepancies, consider dynamic effects or solvent interactions .
Q. How can reaction mechanisms involving this compound be elucidated, particularly in heterocyclic syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
